4,8-Dichloro-6-methyl-2-phenylquinoline
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Overview
Description
4,8-Dichloro-6-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Cl2N and a molecular weight of 288.17 g/mol . It belongs to the quinoline family, characterized by a quinoline ring system with chlorine atoms at the 4 and 8 positions, a methyl group at the 6 position, and a phenyl group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-methyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4,8-Dichloro-6-methyl-2-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-phenylquinoline: This compound has chlorine atoms at the 2 and 6 positions and a phenyl group at the 4 position.
4,6-Dichloro-2-phenylquinoline: Similar structure but with chlorine atoms at the 4 and 6 positions.
Uniqueness
4,8-Dichloro-6-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1153165-79-7 |
---|---|
Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,8-dichloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-7-12-13(17)9-15(11-5-3-2-4-6-11)19-16(12)14(18)8-10/h2-9H,1H3 |
InChI Key |
IQGWMLKBQLEFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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